molecular formula C20H19NO4 B2985318 2-Ethyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one CAS No. 898411-59-1

2-Ethyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one

Cat. No.: B2985318
CAS No.: 898411-59-1
M. Wt: 337.375
InChI Key: QDECPQHZZCAUFK-UHFFFAOYSA-N
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Description

2-Ethyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one ( 898411-59-1) is a synthetic organic compound featuring a defined isoquinolinone core structure substituted with an ethyl group and a 4-methoxyphenyl carbonylmethoxy moiety . This well-defined molecular architecture, which includes methoxy and carbonyl functional groups, enhances its reactivity and makes it a versatile and valuable intermediate for targeted synthesis in medicinal chemistry . The compound is recognized for its potential utility as a bioactive scaffold in pharmaceutical and agrochemical research, with studies suggesting potential applications in areas such as enzyme inhibition and receptor modulation due to its capacity for precise chemical interactions . It is offered with a purity of 90% and above, ensuring consistency for experimental applications . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-ethyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-3-21-12-11-16-17(20(21)23)5-4-6-19(16)25-13-18(22)14-7-9-15(24-2)10-8-14/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDECPQHZZCAUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one is a synthetic compound belonging to the isoquinoline class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of 2-Ethyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one can be represented as follows:

C18H19NO3\text{C}_{18}\text{H}_{19}\text{N}\text{O}_3

This compound features an isoquinoline core substituted with an ethyl group and a methoxyphenyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that isoquinoline derivatives exhibit antimicrobial properties. For instance, compounds similar to 2-Ethyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one have demonstrated significant activity against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for these compounds have been reported in the range of 3.12 to 50 µg/mL against pathogens such as Candida albicans and Staphylococcus aureus .

Anticancer Activity

Isoquinoline derivatives have also been explored for their anticancer potential. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For example, some isoquinoline derivatives were found to inhibit cell growth in breast cancer cell lines by inducing G0/G1 phase arrest .

The biological activity of 2-Ethyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one is believed to be mediated through several mechanisms:

  • Inhibition of Enzyme Activity : Isoquinolines can act as enzyme inhibitors, affecting metabolic pathways in bacteria and cancer cells.
  • Interaction with Cell Membranes : The lipophilic nature of isoquinoline derivatives allows them to penetrate cell membranes, leading to alterations in membrane integrity and function.
  • Modulation of Gene Expression : These compounds may influence gene expression related to apoptosis and cell cycle regulation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various isoquinoline derivatives, including 2-Ethyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with a notable effect on Escherichia coli and Pseudomonas aeruginosa. The compound's structure was found to correlate with its antimicrobial potency .

Case Study 2: Anticancer Potential

In another investigation, researchers assessed the cytotoxic effects of several isoquinoline derivatives on human cancer cell lines. The study revealed that 2-Ethyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one significantly inhibited the proliferation of colon cancer cells by inducing apoptosis through caspase activation . This finding highlights the compound's potential as a lead structure for developing new anticancer agents.

Data Summary Table

Biological ActivityMIC Range (µg/mL)Cell Lines TestedMechanism of Action
Antimicrobial3.12 - 50Candida albicans, E. coli, S. aureusEnzyme inhibition, membrane interaction
Anticancer-Breast cancer, colon cancerApoptosis induction via caspase activation

Comparison with Similar Compounds

Structural Analogues and Core Differences

Table 1: Core Structures and Substituents
Compound Name/ID Core Structure Substituent(s) Key Features
Target Compound Isoquinolin-1-one - 2-Ethyl
- 5-[2-(4-methoxyphenyl)-2-oxoethoxy]
Planar aromatic core; moderate polarity due to ketone and methoxy groups.
4c () Pyrido[2,3-d]pyrimidine - 5-(3-methoxy-4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl)
- 3-(2-(4-methoxyphenyl)-2-oxoethyl)
Two 4-methoxyphenyl-2-oxoethoxy groups; high molecular weight, complex substitution pattern.
3i () Benzamide - 2-[2-(4-methoxyphenyl)-2-oxoethoxy] Simpler core; substituent enhances solubility via methoxy group.

Key Observations :

  • Substituent Positioning : In the target compound, the substituent is at position 5, while in 3i (benzamide), it is at position 2. Positional differences influence steric and electronic interactions .

Physicochemical and Spectroscopic Properties

Table 3: Spectral Data and Physical Properties
Compound Melting Point (°C) IR Peaks (cm⁻¹) ¹H/¹³C-NMR Features Reference
4c () Not reported C=O (~1700), NH₂ (~3400) Aromatic protons (δ 6.8–8.2), ketone C=O (δ ~190)
3i () 178–180 C=O (~1680), NH₂ (~3300) Methoxy (δ ~3.8), aromatic protons (δ 6.5–7.5)
Target Compound* Expected: C=O (~1700), aromatic C-O (~1250) Ethyl (δ 1.2–1.5, triplet), isoquinolinone carbonyl (δ ~160)

Analysis :

  • IR/NMR Consistency : The 2-(4-methoxyphenyl)-2-oxoethoxy group produces characteristic C=O (~1680–1700 cm⁻¹) and methoxy (~3.8 ppm in ¹H-NMR) signals across analogs .
  • Solubility: Benzamide derivatives (e.g., 3i) exhibit higher solubility in polar solvents (acetone, ethanol) due to the NH₂ group, whereas pyrido[2,3-d]pyrimidines (e.g., 4c) may require DMF for dissolution .

Functional Implications

  • This contrasts with nitro-substituted analogs (e.g., 3f, 3g in ), where electron-withdrawing groups reduce solubility .
  • Biological Relevance: Pyrido[2,3-d]pyrimidines () are often explored as kinase inhibitors, while benzamides () have tranquilizing effects. The target’s isoquinolinone core may offer a balance between rigidity and bioactivity .

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